molecular formula C12H17NO2 B8505209 Piperidinium benzoate

Piperidinium benzoate

Cat. No. B8505209
M. Wt: 207.27 g/mol
InChI Key: QJIJQNUQORKBKY-UHFFFAOYSA-N
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Patent
US04426380

Procedure details

A mixture of 9.1 g (0.05 mole) of 4-methyl-3-(3-oxobutyl)-maleic acid anhydride and 11 g (0.053 mole) of piperidinium benzoate in 200 ml of benzene is heated under reflux for 48 hours using a water separator. The benzene is removed in vacuo and the residue that remains is partitioned between methylene chloride and saturated sodium bicarbonate solution. The crude product remaining after drying and after removal of the methylene chloride is chromatographed over silica gel with petroleum ether/ether. Subsequent recrystallisation from ether/petroleum ether yields 3-methyl-6-(piperidin)-1-yl)-benzofuran-2(3H)-one having a melting point of 78°-80° C.
[Compound]
Name
4-methyl-3-(3-oxobutyl)-maleic acid anhydride
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=[O:8])[C:2]1C=CC=CC=1.[NH2+]1CCCCC1.O.[CH:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[O:9]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[CH2:2][C:1]1=[O:8] |f:0.1|

Inputs

Step One
Name
4-methyl-3-(3-oxobutyl)-maleic acid anhydride
Quantity
9.1 g
Type
reactant
Smiles
Name
Quantity
11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[NH2+]1CCCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The benzene is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue that remains is partitioned between methylene chloride and saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
after removal of the methylene chloride
CUSTOM
Type
CUSTOM
Details
is chromatographed over silica gel with petroleum ether/ether
CUSTOM
Type
CUSTOM
Details
Subsequent recrystallisation from ether/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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